N-(2-NITROISOTUTYL)-MORPHOLINE

Description

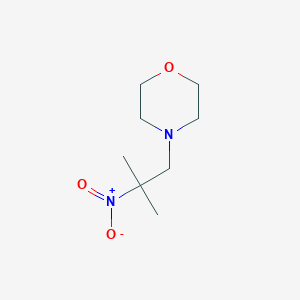

N-(2-Nitrobutyl)morpholine (systematic name: 4-(2-Nitrobutyl)morpholine) is a morpholine derivative characterized by a nitrobutyl substituent attached to the nitrogen atom of the morpholine ring. Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom.

The nitro group (-NO2) is strongly electron-withdrawing, which may reduce the nucleophilicity of the morpholine nitrogen and alter the compound’s interaction with biological or chemical targets. Limited data on its physical properties are available, but its molecular formula is inferred as C8H16N2O3 (molecular weight: ~188.22 g/mol) based on structural analysis .

Properties

IUPAC Name |

4-(2-methyl-2-nitropropyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,10(11)12)7-9-3-5-13-6-4-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFPDRCEFZTSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCOCC1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitroisotutyl)-morpholine typically involves the nitration of an appropriate precursor. One common method is the reaction of 2-nitroisobutylamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as sulfuric acid or nitric acid. The reaction temperature is maintained at around 25-30°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems helps in achieving high efficiency and scalability. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitroisotutyl)-morpholine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization followed by substitution.

Major Products

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemical Synthesis

N-(2-Nitroisobutyl)-morpholine is often used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic substitutions : The morpholine ring can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Formation of heterocycles : It can be utilized in the synthesis of more complex heterocyclic compounds, which are important in pharmaceuticals.

Table 1: Chemical Reactions Involving N-(2-Nitroisobutyl)-Morpholine

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Forms new C-N bonds with electrophiles | |

| Heterocycle Formation | Used as a precursor for complex organic molecules |

Biological Applications

Research has indicated that N-(2-nitroisobutyl)-morpholine exhibits various biological activities, making it a candidate for pharmaceutical development.

Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it useful in developing new antibiotics or preservatives for food and pharmaceuticals.

Case Study : A study explored the efficacy of N-(2-nitroisobutyl)-morpholine against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting potential as a therapeutic agent.

Material Science

In materials science, N-(2-nitroisobutyl)-morpholine is explored for its potential in developing advanced materials due to its unique chemical properties.

Polymer Modification : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Self-Healing Materials : Research indicates that derivatives of morpholine can be used to create self-healing materials by exploiting reversible chemical reactions that allow for damage repair.

Table 3: Material Properties Enhanced by N-(2-Nitroisobutyl)-Morpholine

Mechanism of Action

The mechanism of action of N-(2-nitroisotutyl)-morpholine involves its interaction with specific molecular targets. The nitro group is known to participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

(a) Nitrosomorpholine

- Structural Difference : Replaces the nitrobutyl group with a nitroso (-N=O) group.

- Synthesis : Prepared via nitrosation of morpholine using nitrous acid or nitrosonium salts .

- Key Properties: Nitrosomorpholine is a well-documented carcinogen, part of the nitrosamine family, and is often used in toxicological studies to model DNA alkylation and mutagenicity . Its liquid state and lower molecular weight (116.12 g/mol) contrast with the solid nitrobutyl derivative.

(b) N-(2-Chloroethyl)morpholine

- Structural Difference : Features a chloroethyl (-CH2CH2Cl) substituent.

- Synthesis : Produced via sequential hydroxyethylation and chlorination of morpholine .

- Key Properties : The chlorine atom serves as a leaving group, enabling participation in nucleophilic substitution reactions. Its crystalline structure exhibits hydrogen-bonded chains, which stabilize the solid state and influence melting behavior . This compound is a precursor to pharmaceuticals, such as the local anesthetic ethercaine .

(c) 4-(2-Nitrophenyl)morpholine

- Structural Difference : Incorporates a nitrophenyl aromatic ring instead of an aliphatic nitrobutyl chain.

- Synthesis : Likely synthesized via coupling reactions between morpholine and nitro-substituted aryl halides .

- Key Properties : The nitro group on the aromatic ring enhances electron-deficient character, making it useful in materials science (e.g., as a ligand or precursor for dyes). Its higher molecular weight (208.21 g/mol) and aromaticity likely confer greater thermal stability compared to aliphatic nitro derivatives .

Biological Activity

N-(2-Nitroisotutyl)-morpholine is a derivative of morpholine, a heterocyclic compound known for its diverse biological activities. Morpholine derivatives have been extensively studied for their roles in drug discovery, particularly in the central nervous system (CNS) and cancer treatments. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Effects

Research has shown that morpholine derivatives exhibit various pharmacological effects, including:

- Antitumor Activity : Morpholine-containing compounds have been reported to inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with morpholine moieties have demonstrated significant inhibitory effects on tubulin polymerization, which is crucial for cancer cell division .

- CNS Activity : Morpholines are known to enhance the potency of CNS-active drugs by modulating receptor interactions. Studies indicate that this compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in mood disorders and neurodegenerative diseases .

- Antioxidant Properties : Some morpholine derivatives have shown antioxidant activity, protecting cells from oxidative stress. This property is particularly relevant in neuroprotection and cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, including sigma receptors and mGluRs, influencing neurotransmitter release and neuronal excitability .

- Inhibition of Enzymatic Activity : Morpholine derivatives have been found to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play roles in tumor progression and neurotransmitter metabolism .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on HeLa cancer cells. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 12 µM, indicating potent antitumor activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Induces apoptosis, inhibits tubulin polymerization |

Case Study 2: CNS Activity

In another investigation, the effect of this compound on mGluR signaling was assessed. The compound enhanced receptor activity in vitro, suggesting potential applications in treating anxiety and depression.

| Receptor Type | Effect | Potential Application |

|---|---|---|

| Metabotropic Glutamate | Agonist | Treatment of mood disorders |

Q & A

Q. What are the recommended synthesis methods for N-(2-nitroisobutyl)morpholine derivatives, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine can react with nitroisobutyl halides (e.g., 2-nitroisobutyl chloride) in anhydrous solvents like THF or pyridine, with triethylamine as a base to neutralize HCl byproducts. Reaction temperature (e.g., reflux at 100°C vs. ambient conditions) significantly impacts reaction kinetics and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate isomers or remove unreacted reagents. Evidence from analogous morpholine derivatives shows that solvent polarity and steric hindrance at the reaction site influence regioselectivity and yield .

Q. How is the crystal structure of N-(2-nitroisobutyl)morpholine determined, and what intermolecular interactions influence its packing?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For morpholine derivatives, hydrogen bonding (N–H⋯O) between the morpholine oxygen and nitro group often dictates crystal packing. Disorder in substituents (e.g., nitroisobutyl chains) may require refining occupancy ratios. For example, related compounds exhibit two distinct conformers in the asymmetric unit, linked via inversion symmetry. Computational tools like Mercury or SHELX refine thermal displacement parameters and validate bond lengths/angles .

Q. What safety precautions are critical when handling nitro-substituted morpholine derivatives, and how do decomposition products affect risk assessment?

Nitro compounds may release toxic gases (e.g., NOx) upon thermal decomposition. Use fume hoods, flame-resistant lab coats, and nitrile gloves. In case of skin contact, wash immediately with soap and water. Decomposition risks necessitate thermogravimetric analysis (TGA) to identify degradation thresholds. For nitrosomorpholine analogs, carcinogenicity concerns (Group 3 IARC classification) require strict exposure controls and waste neutralization protocols .

Advanced Research Questions

Q. How do electronic effects of the nitro group in N-(2-nitroisobutyl)morpholine influence its reactivity in radical-mediated reactions or as a precursor in heterocyclic synthesis?

The nitro group’s electron-withdrawing nature stabilizes radical intermediates, enabling applications in redox reactions (e.g., nitro-to-amine reduction). In heterocyclic synthesis, nitroisobutyl-morpholine derivatives act as precursors for imidazole or benzothiazole rings via cyclization with thioureas or thiols. Density functional theory (DFT) calculations can map charge distribution to predict regioselectivity in such reactions .

Q. What spectroscopic techniques are most effective in distinguishing positional isomers of nitro-substituted morpholine derivatives, and how are data contradictions resolved?

- NMR : NMR distinguishes nitro group positioning via carbonyl carbon shifts (e.g., 155–165 ppm for nitro adjacent to morpholine).

- IR : Asymmetric NO stretching (~1520 cm) varies with substituent proximity.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of NO or morpholine ring cleavage) identify substitution sites.

Contradictions between spectroscopic and crystallographic data are resolved by repeating experiments under controlled humidity/temperature or using dynamic NMR to probe conformational flexibility .

Q. In materials science, how does incorporation of N-(2-nitroisobutyl)morpholine enhance organic room-temperature phosphorescence (RTP), and what role does molecular packing play?

The morpholine ring’s n-π* transition promotes intersystem crossing, while the nitro group enhances spin-orbit coupling. Crystal packing modes (e.g., slipped stacking) suppress nonradiative decay by restricting molecular vibration. RTP lifetime and quantum yield are optimized via co-crystallization with halogenated aromatics, which strengthen intermolecular halogen bonds. Time-resolved photoluminescence and X-ray crystallography validate these mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.